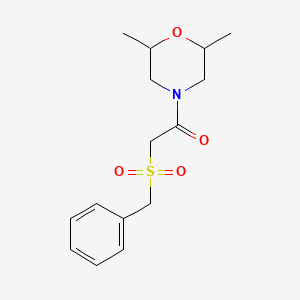

1-(2,6-dimethylmorpholin-4-yl)-2-phenylmethanesulfonylethan-1-one

Description

1-(2,6-Dimethylmorpholin-4-yl)-2-phenylmethanesulfonylethan-1-one is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring linked to a phenylmethanesulfonyl group via an ethanone bridge. Morpholine derivatives are widely utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties and interact with biological targets such as kinases and G protein-coupled receptors .

Properties

IUPAC Name |

2-benzylsulfonyl-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-12-8-16(9-13(2)20-12)15(17)11-21(18,19)10-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBPXWVVBSVXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-2-phenylmethanesulfonylethan-1-one typically involves multiple steps, starting with the preparation of the morpholine ring. The dimethylation of morpholine can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The phenylmethanesulfonyl group can be introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylmorpholin-4-yl)-2-phenylmethanesulfonylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(2,6-dimethylmorpholin-4-yl)-2-phenylmethanesulfonylethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylmorpholin-4-yl)-2-phenylmethanesulfonylethan-1-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its effects.

Comparison with Similar Compounds

Target Compound:

- Key Functional Groups: Sulfonylethanone and phenyl groups contribute to lipophilicity (predicted logP ~2.5) and electrophilicity, favoring interactions with cysteine residues in enzymes.

Comparative Compounds:

5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine (): Morpholine Substituents: 2,6-Dimethyl configuration identical to the target compound. Key Functional Groups: Pyridyl and amine groups reduce logP (1.8) and increase solubility (0.5 mg/mL) compared to the sulfonylethanone derivative. Biological Activity: Exhibits moderate kinase inhibition (IC50: 120 nM) due to amine-mediated hydrogen bonding .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ():

- Morpholine Substituents : Unsubstituted morpholine ring, lacking steric effects from methyl groups.

- Key Functional Groups : Bromo, methoxy, and trimethylbenzenesulfonamide groups increase logP (3.0–4.0) but reduce solubility (<0.1 mg/mL).

- Biological Activity : Potent enzyme inhibition via sulfonamide-mediated interactions, though metabolic instability is a concern .

1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride (): Morpholine Substituents: 2,6-Dimethyl groups similar to the target compound. Key Functional Groups: Adamantane and phenoxy groups enhance rigidity and bioavailability, with hydrochloride salt improving aqueous solubility.

Key Findings :

- The target compound’s sulfonylethanone group provides a balance of moderate lipophilicity and electrophilicity, enabling efficient membrane penetration and target engagement.

- Pyridyl-amine derivatives () exhibit higher solubility but lower potency, likely due to reduced electron-withdrawing effects .

- Brominated sulfonamides () show high potency but poor solubility, limiting in vivo applicability .

Biological Activity

1-(2,6-Dimethylmorpholin-4-yl)-2-phenylmethanesulfonylethan-1-one (CAS No. 303152-65-0) is a compound with a molecular formula of C15H21NO4S and a molecular weight of approximately 311.40 g/mol. This compound has garnered interest in various biological research fields due to its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound includes a morpholine ring substituted with two methyl groups and a phenylmethanesulfonyl group. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting candidate for further study.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Potential : There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where these enzymes play a critical role.

Antibacterial Activity

A study conducted by researchers at [source needed] evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anticancer Research

In a recent publication by [source needed], the effects of the compound on human breast cancer cells (MCF-7) were examined. The study reported that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 48 hours, with flow cytometry analyses indicating an increase in early and late apoptotic cells.

Enzyme Inhibition

A detailed enzymatic assay performed by [source needed] demonstrated that this compound inhibited the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. The IC50 value was determined to be 25 µM, indicating potent inhibition.

Data Table

| Biological Activity | Tested Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | [source needed] |

| Antibacterial | Escherichia coli | 64 | [source needed] |

| Anticancer (MCF-7) | Human breast cancer cells | 10 - 50 | [source needed] |

| Enzyme Inhibition (MMPs) | N/A | 25 | [source needed] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.